Idoxifene
Overview
Description
It was initially developed for the treatment of breast cancer and postmenopausal osteoporosis but was never marketed due to insufficient effectiveness . Idoxifene is structurally related to tamoxifen, another well-known SERM, but includes an iodine atom at position 4, which increases its affinity for the estrogen receptor .
Mechanism of Action
Target of Action
Idoxifene is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It primarily targets estrogen receptors (ERs), acting as an antagonist . ERs are nuclear receptors that are activated by the hormone estrogen . They play a crucial role in the regulation of the reproductive system, bone health, cardiovascular system, and other critical physiological functions .
Mode of Action
This compound interacts with its targets, the ERs, by binding to them . This binding inhibits the agonist activity of estrogen in intact rats . This compound is an agonist through the estrogen response element (ERE) and exhibits similar postreceptor effects to estrogen in bone-forming osteoblasts . In human endometrial cells, where estrogen is a potent agonist through the ere, this compound has negligible agonist activity . Moreover, this compound was able to block estrogen-induced gene expression in endometrial cells .
Biochemical Pathways
This compound affects several biochemical pathways. It prevents bone loss by acting as an agonist through the ERE in bone-forming osteoblasts . It also stimulates osteoclast apoptosis, contributing to the maintenance of bone homeostasis . In addition, this compound inhibits calmodulin, a calcium-binding protein involved in cell signal transduction pathways .
Pharmacokinetics
This compound has been shown to have linear pharmacokinetics with a terminal half-life of approximately 3 weeks . Steady-state concentrations of this compound are 50% higher than those of tamoxifen given at the same dose . These properties impact the bioavailability of this compound, influencing its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It prevents loss of bone mineral density (BMD) in ovariectomized rats, indicating its potential in preventing osteoporosis . This compound also reduces total serum cholesterol . On a cellular level, it displays minimal uterotrophic activity in ovariectomized rats and inhibits the agonist activity of estrogen in intact rats . Histologically, myometrial and endometrial atrophy were observed in both this compound and vehicle-treated ovariectomized rats .
Action Environment
Factors such as temperature, climate, radiation, air pollutants, nutrition, and toxic substances can affect human physiology and, consequently, the action of drugs
Biochemical Analysis
Biochemical Properties
Idoxifene is an agonist through the estrogen response element (ERE) and exhibits similar post-receptor effects to estrogen in bone-forming osteoblasts . It also stimulates osteoclast apoptosis . These pleiotropic effects ultimately could contribute to the maintenance of bone homeostasis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In bone-forming osteoblasts, it exhibits similar post-receptor effects to estrogen . It also stimulates osteoclast apoptosis, contributing to the maintenance of bone homeostasis . In human endometrial cells, where estrogen is a potent agonist through the ERE, this compound has negligible agonist activity .
Molecular Mechanism
This compound’s mechanism of action is primarily through its role as an agonist of the estrogen response element (ERE) . It exhibits similar post-receptor effects to estrogen in bone-forming osteoblasts . It differs from estrogen in a tissue-specific manner. In human endometrial cells, where estrogen is a potent agonist through the ERE, this compound has negligible agonist activity . Moreover, this compound is able to block estrogen-induced gene expression in endometrial cells .
Dosage Effects in Animal Models
In animal models, this compound has been shown to prevent bone loss and lower cholesterol levels in ovariectomized rats . At a dosage of 0.5 mg/kg·day, this compound completely prevented loss of both lumbar and proximal tibial bone mineral density (BMD) .
Preparation Methods
The synthesis of idoxifene involves several steps. One of the large-scale synthetic routes includes the following steps :
Friedel-Crafts Acylation: 2-chloroethoxybenzene is acylated by 2-phenylbutyric acid.
Reaction with 4-iodophenyllithium: The resulting ketone is then reacted with 4-iodophenyllithium, which is prepared by monolithiation of 1,4-diiodobenzene.
Formation of the final product: The final product, this compound, is obtained after purification.
Chemical Reactions Analysis
Idoxifene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form deiodinated derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the iodine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Idoxifene’s unique structure makes it a valuable compound for studying the effects of iodine substitution on the activity of SERMs.
Biology: It has been used in research to understand the role of estrogen receptors in various biological processes.
Medicine: this compound was investigated for its potential to treat breast cancer and postmenopausal osteoporosis.
Industry: Although not marketed, this compound’s synthesis and properties have provided valuable insights for the development of other SERMs.
Comparison with Similar Compounds
Idoxifene is similar to other selective estrogen receptor modulators such as tamoxifen, raloxifene, and toremifene . it has unique features that set it apart:
Tamoxifen: This compound is structurally related to tamoxifen but includes an iodine atom at position 4, increasing its affinity for the estrogen receptor.
Raloxifene: Unlike raloxifene, this compound acts as an agonist through the estrogen response element in osteoblasts.
Toremifene: this compound has a higher relative binding affinity for the estrogen receptor compared to toremifene.
These unique features make this compound a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOTMDDZAJTGQ-DQSJHHFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043926 | |
Record name | Idoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116057-75-1 | |
Record name | Idoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116057-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idoxifene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.